molecular formula C14H19N3O B8510727 2,6-Diazaspiro[3.4]octan-8-one, 6-(phenylmethyl)-, O-methyloxime

2,6-Diazaspiro[3.4]octan-8-one, 6-(phenylmethyl)-, O-methyloxime

Cat. No. B8510727
M. Wt: 245.32 g/mol
InChI Key: BYLXNOZAJGVNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313299B1

Procedure details

550 mg of 6-benzyl-2,6-diazaspiro[3,4]octane-8-one-O-methyloxime was added to 10 ml of ethanol and thereto 0.4 ml of acetic acid and 176 mg of paraformaldehyde were added and the resulting mixture was stirred for 30 minutes at room temperature and thereto 370 mg of sodium cyanoborohydride was added. The resulting mixture was stirred for 16 hours at room temperature, neutralized with aqueous solution of potassium carbonate and distilled under the reduced pressure and the obtained residue was added into 50 ml of dichloromethane, washed with 50 ml of water, dried with magnesium sulfate, filtered and concentrated under the reduced pressure. The residue was purified by silicagel column chromatography(methanol:normal hexane:dichloromethane=1:10:8) to give 350 mg of the titled compound(yield: 60.1%).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
176 mg
Type
reactant
Reaction Step Four
Quantity
0.4 mL
Type
solvent
Reaction Step Four
Yield
60.1%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]1[C:8]2([CH2:11][NH:10][CH2:9]2)[CH2:7][N:6]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:5]1.C=O.[C:21]([BH3-])#N.[Na+].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.C(O)C>[CH2:12]([N:6]1[CH2:5][C:4](=[N:3][O:2][CH3:1])[C:8]2([CH2:11][N:10]([CH3:21])[CH2:9]2)[CH2:7]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
CON=C1CN(CC12CNC2)CC2=CC=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
370 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
176 mg
Type
reactant
Smiles
C=O
Name
Quantity
0.4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 16 hours at room temperature
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
distilled under the reduced pressure
ADDITION
Type
ADDITION
Details
the obtained residue was added into 50 ml of dichloromethane
WASH
Type
WASH
Details
washed with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silicagel column chromatography(methanol:normal hexane:dichloromethane=1:10:8)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2(CN(C2)C)C(C1)=NOC
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 60.1%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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